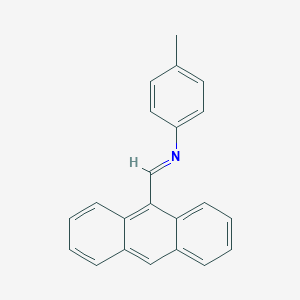

N-(9-anthracenylmethylene)-P-toluidine

Description

N-(9-anthracenylmethylene)-P-toluidine: is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, and a P-toluidine group, which is a derivative of aniline with a methyl group attached to the para position.

Properties

CAS No. |

6076-00-2 |

|---|---|

Molecular Formula |

C22H17N |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

1-anthracen-9-yl-N-(4-methylphenyl)methanimine |

InChI |

InChI=1S/C22H17N/c1-16-10-12-19(13-11-16)23-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-15H,1H3 |

InChI Key |

FYJRWAJWJSTKBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-anthracenylmethylene)-P-toluidine typically involves the condensation reaction between 9-anthracenecarboxaldehyde and P-toluidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N-(9-anthracenylmethylene)-P-toluidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for refluxing, filtration, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(9-anthracenylmethylene)-P-toluidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction would regenerate the starting materials.

Scientific Research Applications

N-(9-anthracenylmethylene)-P-toluidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9-anthracenylmethylene)-P-toluidine involves its interaction with various molecular targets. The anthracene moiety allows the compound to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the Schiff base can form coordination complexes with metal ions, which can catalyze various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

- N-(9-anthracenylmethylene)-3-hydroxyaniline

- N-(9-anthracenylmethylene)-4-methyl-3-nitroaniline

- N-(9-anthracenylmethylene)-2-methyl-5-nitroaniline

Uniqueness

N-(9-anthracenylmethylene)-P-toluidine is unique due to the presence of the P-toluidine group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, which may have different substituents on the aromatic ring, leading to variations in reactivity and applications .

Biological Activity

N-(9-anthracenylmethylene)-P-toluidine, a compound derived from the combination of anthracene and toluidine, has garnered attention for its potential biological activities. This article aims to synthesize current research findings, case studies, and relevant data regarding its biological activity.

Chemical Structure and Properties

N-(9-anthracenylmethylene)-P-toluidine features a structure that allows it to participate in various biochemical interactions. The compound is characterized by an anthracene moiety linked to a toluidine group via a methylene bridge. This structural arrangement is significant for its reactivity and biological properties.

Biological Activity Overview

Research indicates that N-(9-anthracenylmethylene)-P-toluidine exhibits notable biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of anthracene, including those linked to toluidine, can inhibit the proliferation of cancer cells. For instance, N-(9-anthracenylmethylene)-P-toluidine has been evaluated for its cytotoxic effects on various cancer cell lines.

- Polyamine Transport : The compound has been identified as a selective vector for transporting anthracene into cells via the polyamine transporter (PAT). This property enhances its potential as a therapeutic agent in cancer treatment .

Anticancer Activity

A study focused on N-(9-anthracenylmethylene)-P-toluidine derivatives demonstrated their effectiveness against murine leukemia (L1210) cells. The findings revealed:

- Increased Potency : The derivatives exhibited enhanced cytotoxicity in DFMO-treated L1210 cells, with K(i) values indicating strong affinity for the PAT.

- Cellular Mechanisms : Microscopy studies indicated that these compounds led to the rapid formation of vesicular structures within melanoma cells, suggesting a mechanism of action that disrupts cellular integrity and promotes apoptosis .

Comparative Efficacy

A comparative study involving different triamines related to N-(9-anthracenylmethylene)-P-toluidine highlighted the following:

| Compound Type | K(i) Value (μM) | Cytotoxicity in CHO Cells |

|---|---|---|

| 4,4-Triamine | 1.8 | High (150-fold increase) |

| 5,4-Triamine | 1.7 | Moderate (38-fold increase) |

This table illustrates the varying degrees of efficacy among related compounds, emphasizing the potential utility of N-(9-anthracenylmethylene)-P-toluidine in targeted cancer therapies .

The mechanism by which N-(9-anthracenylmethylene)-P-toluidine exerts its biological effects involves:

- Interaction with Polyamine Transporters : The compound’s ability to bind and utilize PAT facilitates its entry into cells, enhancing its cytotoxic effects.

- Induction of Apoptosis : Evidence suggests that treatment with this compound leads to apoptotic cell death in cancer cell lines, likely through oxidative stress pathways and disruption of cellular homeostasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.